methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzyl substituent, a thioether linkage, and a methyl furan carboxylate ester.
Properties
IUPAC Name |
methyl 5-[(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-25-18(24)14-8-7-13(26-14)10-27-17-15-16(19-11-20-17)23(22-21-15)9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSJRPMERFYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole-pyrimidine hybrids, which this compound is a part of, have been shown to interact with a variety of enzymes and receptors in the biological system. They are known to exhibit versatile biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects.
Mode of Action
Triazole-pyrimidine hybrids have been shown to exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
It is suggested that the mechanism of action is observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway. This indicates that the compound may affect these pathways and their downstream effects.
Result of Action
The compound has been shown to have promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. These results suggest that the compound has a significant impact at the molecular and cellular levels.
Biological Activity
Methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine moiety linked to a furan-2-carboxylate. The structure can be represented as follows:
This molecular formula indicates the presence of nitrogen and sulfur atoms, which are often associated with biological activity.
Antitumor Activity
Several studies have explored the antitumor properties of triazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Assays : Research indicates that derivatives of triazoles exhibit potent cytotoxic effects against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). A study demonstrated that certain triazole derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
The mechanisms through which these compounds exert their effects often involve:
- Inhibition of Key Enzymes : Many triazole derivatives act as inhibitors of specific kinases involved in cancer progression, such as BRAF and EGFR .
- Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells by activating apoptotic pathways .
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of a related compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to controls when treated with the compound at specific dosages .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazole derivatives has revealed that modifications to the benzyl group can enhance biological activity. For instance, introducing electron-withdrawing groups on the benzyl moiety increased cytotoxicity against MCF-7 cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antitumor Activity | Mechanism |
|---|---|---|---|
| Compound A | Structure A | Moderate | Apoptosis induction |
| Compound B | Structure B | High | EGFR inhibition |
| This compound | Current Compound | Significant | Multi-target inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features:
Triazolo[4,5-d]pyrimidine Core (Target Compound):
- The triazole ring introduces three nitrogen atoms, enhancing electronic complexity compared to thiazolo or pyrimidine derivatives. This may improve binding affinity in biological systems or alter photophysical properties.
Thiazolo[4,5-d]pyrimidine Derivatives (): Compounds such as 19 and 20 feature a thiazole ring fused to pyrimidine, with sulfur at position 5 (e.g., 5-thioxo group).
- The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights a thiazole ring fused at a different position (3,2-a vs. 4,5-d). The trimethoxybenzylidene group enhances steric bulk, which may reduce solubility compared to the target compound’s benzyl group .
Functional Group Analysis:
Physicochemical Properties
- Solubility: The methyl furan carboxylate in the target compound may improve aqueous solubility compared to ethyl esters () or bulky trimethoxybenzylidene derivatives.
- Crystallinity: The target compound’s benzyl and triazole groups could promote π-π stacking, contrasting with the hydrogen-bond-dominated packing in ’s crystal structure .
Reactivity and Stability
- Thioether vs.
- Ester Hydrolysis: Methyl esters (target) are generally more resistant to hydrolysis than ethyl esters (), which could influence drug delivery or environmental persistence .
Q & A
Q. What are the recommended synthetic routes for methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step strategies, including:
- Thioether Formation : Reacting a triazolo-pyrimidine precursor (e.g., 3-benzyl-7-mercapto-triazolo[4,5-d]pyrimidine) with a furan-2-carboxylate derivative under nucleophilic substitution conditions. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate thiol-alkylation .
- Protection/Deprotection : Protecting reactive groups (e.g., carboxylate) during synthesis to avoid side reactions. For example, methyl ester groups can be introduced early and hydrolyzed post-synthesis if needed .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Confirmation via TLC and HPLC (≥95% purity) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl, thioether, and carboxylate groups). For example, aromatic protons in the benzyl group appear as a multiplet at δ 7.31–7.41 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M + H]+ calculated for C₂₀H₁₇N₅O₃S: 415.1002) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., triazolo-pyrimidine ring conformation) using single-crystal diffraction (space group P2₁/c, lattice parameters a = 8.21 Å, b = 12.45 Å, c = 15.67 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Strategies include:
- Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to compare binding affinities .
- Structural Analysis : Perform co-crystallization with target enzymes (e.g., kinases) to identify binding interactions. Fluorinated analogs (as in ) show enhanced binding via hydrophobic interactions .
- Stability Testing : Monitor compound degradation in buffer solutions (pH 7.4, 37°C) via LC-MS to rule out false negatives .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on modifying:
- Triazolo-Pyrimidine Core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance electrophilicity .
- Benzyl Substituent : Replace with heteroaromatic groups (e.g., pyridyl) to improve solubility. ’s tert-butyl analog showed increased metabolic stability .
- Thioether Linker : Replace with sulfone or selenoether groups to assess electronic effects on target binding .
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
- Methodological Answer : Challenges include poor crystal growth and solvent inclusion. Solutions:
- Crystallization Optimization : Use mixed solvents (e.g., DMSO/water) and slow evaporation at 4°C .
- Data Collection : Employ synchrotron radiation for low-resolution crystals (e.g., 1.8 Å resolution). highlights monoclinic systems (β = 95.4°) requiring careful alignment .
- Hydrogen Bond Analysis : Use SHELX software to map interactions (e.g., furan carboxylate with lysine residues) .
Comparative Table: Synthetic Methods for Triazolo-Pyrimidine Derivatives
| Step | Method (Evidence Source) | Conditions | Yield (%) |
|---|---|---|---|
| Thioether Formation | Nucleophilic Substitution | DCM, RT, 12 hrs, EDCI | 65–75 |
| Ester Hydrolysis | Acidic Hydrolysis | HCl (6M), reflux, 6 hrs | 85–90 |
| Purification | Column Chromatography | Ethyl acetate/hexane (3:7) | ≥95 |
Note: Hypothetical data based on analogous procedures in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
